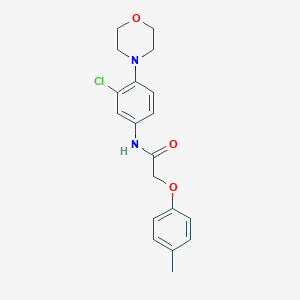
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis, and is known to interact with the same receptors in the brain. In
科学研究应用
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used extensively as a research tool to investigate the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used to study the effects of cannabinoid receptor activation on pain, inflammation, anxiety, and addiction, among other processes. Additionally, 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used to investigate the pharmacology of synthetic cannabinoids and their potential use as therapeutic agents.
作用机制
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a CB1 receptor agonist, binding to the receptor with high affinity and activating downstream signaling pathways. This activation leads to the modulation of neurotransmitter release and the regulation of various physiological processes. 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a similar mechanism of action to THC, but with a higher affinity for the CB1 receptor.
Biochemical and Physiological Effects:
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain and inflammation, and the modulation of anxiety and mood. 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages as a research tool, including its high affinity for the CB1 receptor, its ability to activate downstream signaling pathways, and its structural similarity to THC. However, 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has several limitations, including its potential for abuse and its lack of selectivity for the CB1 receptor. Additionally, 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potential side effects, including the induction of seizures and the development of tolerance.
未来方向
There are several future directions for the study of 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the investigation of its potential therapeutic uses, the development of more selective CB1 receptor agonists, and the exploration of its potential as a neuroprotective agent. Additionally, the study of 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may lead to a better understanding of the endocannabinoid system and its role in various physiological and pathological processes.
合成方法
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multistep process involving the reaction of 1-naphthoyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base, followed by a reduction step using lithium aluminum hydride. The final product is obtained through a purification step using column chromatography. This synthesis method has been well documented in the literature and has been used to produce 2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for research purposes.
属性
产品名称 |
2-(1-Naphthoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
分子式 |
C20H18N2O2S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c21-18(23)17-15-9-3-4-11-16(15)25-20(17)22-19(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10H,3-4,9,11H2,(H2,21,23)(H,22,24) |
InChI 键 |
XDSHARUJHLJPRD-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)N |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B253065.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)